Reverse transcriptase-IN-4
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Overview
Description
Reverse transcriptase-IN-4 is a compound that inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. Reverse transcriptase converts viral RNA into DNA, which then integrates into the host’s genome, allowing the virus to replicate. By inhibiting this enzyme, this compound prevents the replication of the virus, making it a valuable tool in antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of reverse transcriptase-IN-4 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This often requires optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Reverse transcriptase-IN-4 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure, potentially enhancing its activity or altering its pharmacokinetic properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity .
Scientific Research Applications
Reverse transcriptase-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new antiviral compounds. In biology, it is used to investigate the role of reverse transcriptase in viral replication and to develop new therapeutic strategies for treating viral infections .
In medicine, this compound is used in the development of antiviral drugs, particularly for the treatment of HIV and other retroviral infections. It has also been investigated for its potential use in cancer therapy, as reverse transcriptase is involved in the maintenance of telomeres, which are crucial for the unlimited replication of cancer cells .
In industry, this compound is used in the production of diagnostic kits and research reagents, as well as in the development of new biotechnological applications .
Mechanism of Action
Reverse transcriptase-IN-4 exerts its effects by binding to the reverse transcriptase enzyme and inhibiting its activity. This prevents the enzyme from converting viral RNA into DNA, thereby blocking the replication of the virus. The molecular targets of this compound include the active site of the enzyme, where it forms a stable complex that prevents the enzyme from functioning .
The pathways involved in the action of this compound include the inhibition of viral replication and the induction of cellular responses that help to eliminate the virus from the host. This makes it a valuable tool in antiviral therapy and a promising candidate for the development of new antiviral drugs .
Comparison with Similar Compounds
Reverse transcriptase-IN-4 is similar to other reverse transcriptase inhibitors, such as nucleoside analog reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). it has unique properties that make it distinct from these other compounds .
Similar Compounds
Nucleoside analog reverse transcriptase inhibitors (NRTIs): These compounds mimic the natural nucleotides used by reverse transcriptase, but lack a 3’-hydroxyl group, causing chain termination during DNA synthesis.
Non-nucleoside reverse transcriptase inhibitors (NNRTIs): These compounds bind directly to the reverse transcriptase enzyme, inhibiting its activity by preventing the movement of protein domains necessary for DNA synthesis.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory mechanism, which may offer advantages in terms of potency, selectivity, and resistance profiles compared to other reverse transcriptase inhibitors .
Properties
Molecular Formula |
C17H21N5OS |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[azido-(3,5-dimethylphenyl)methyl]-5-methyl-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H21N5OS/c1-9(2)24-17-19-14(12(5)16(23)20-17)15(21-22-18)13-7-10(3)6-11(4)8-13/h6-9,15H,1-5H3,(H,19,20,23) |
InChI Key |
HSKXNGUSVVXTPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=C(C(=O)NC(=N2)SC(C)C)C)N=[N+]=[N-])C |
Origin of Product |
United States |
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